Quinosol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

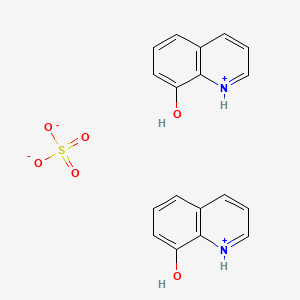

IUPAC Name |

quinolin-1-ium-8-ol;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-24-3 (Parent) | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | Oxyquinoline sulfate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-hydroxyquinolinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Antifungal Mechanism of Quinosol: A Technical Guide for Researchers

A Comprehensive Examination of 8-Hydroxyquinoline's Core Antifungal Actions

For Immediate Release

[City, State] – Quinosol, and its parent compound 8-hydroxyquinoline (B1678124), represent a class of broad-spectrum antifungal agents with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular and cellular processes disrupted by this compound in pathogenic fungi, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current experimental evidence, detailing the compound's impact on fungal cell integrity, metal ion homeostasis, and key virulence factors.

Core Antifungal Mechanisms of Action

This compound and its derivatives exert their antifungal effects through a combination of mechanisms, primarily targeting the fungal cell envelope and disrupting essential cellular processes. The specific mode of action can be influenced by the chemical substitutions on the 8-hydroxyquinoline scaffold.

Disruption of Fungal Cell Wall Integrity

Certain 8-hydroxyquinoline derivatives, notably clioquinol (B1669181), have been shown to inflict damage upon the fungal cell wall. This has been substantiated through sorbitol protection assays and scanning electron microscopy (SEM) studies.[1][2][3] In a sorbitol protection assay, an osmotic stabilizer like sorbitol can rescue fungal cells from the lytic effects of cell wall-disrupting agents. Increased minimum inhibitory concentrations (MICs) of 8-hydroxyquinoline derivatives in the presence of sorbitol indicate that the cell wall is a primary target.[1] SEM analysis of treated fungal cells reveals morphological aberrations such as cell shrinkage and surface irregularities, further confirming cell wall damage.[1][3]

Compromise of Cytoplasmic Membrane Function

Derivatives of 8-hydroxyquinoline, particularly those containing sulfonic acid moieties, disrupt the functional integrity of the fungal cytoplasmic membrane.[1][2] This disruption leads to increased membrane permeability and subsequent leakage of essential intracellular components, such as nucleic acids and other small molecules.[1][4] Cellular leakage assays, which measure the release of 260 nm-absorbing materials (indicative of nucleic acids), have demonstrated this effect.[2] Unlike polyene antifungals, this membrane-disrupting activity does not appear to be primarily mediated by direct binding to ergosterol (B1671047), a key sterol in the fungal membrane.[1][5]

Dysregulation of Metal Ion Homeostasis

A pivotal aspect of 8-hydroxyquinoline's antifungal activity is its potent metal-chelating capability.[6][7] By sequestering essential metal ions such as iron, zinc, and copper, this compound disrupts the function of numerous metalloenzymes that are critical for fungal survival and growth.[5][8][9] This interference with ion homeostasis has been shown to be a key component of its mechanism of action. The antifungal effects of clioquinol, for instance, can be reversed by the addition of exogenous metal ions and potentiated by the presence of other metal chelators.[5][8][9] Furthermore, treatment with clioquinol has been observed to decrease the cellular levels of labile ferrous iron in Candida albicans.[5][8][9]

Inhibition of Fungal Morphogenesis and Virulence

This compound and its derivatives have been demonstrated to inhibit key virulence factors in pathogenic fungi, most notably the morphological transition from yeast to hyphal form in Candida albicans.[1][3][5] This inhibition of pseudohyphae formation is significant as the hyphal form is crucial for tissue invasion and biofilm formation.[5] By preventing this dimorphic switching, this compound can attenuate the pathogenicity of the fungus.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for various 8-hydroxyquinoline derivatives against different fungal species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Candida Species

| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida krusei (µg/mL) | Reference |

| Clioquinol | 0.250 | - | - | [2] |

| 8-hydroxy-5-quinolinesulfonic acid | 64 | - | - | [2] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 32 | - | - | [2] |

| PH151 | 1.0 - 16.0 | - | - | [10] |

| Compound 10 (5-triazole-8-hydroxyquinoline) | 0.5 - 4 | 0.5 - 4 | 0.5 - 4 | [11] |

| PH265 | 0.5 - 1 | - | - | [12] |

| PH276 | 0.5 - 8 | - | - | [12] |

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Dermatophytes

| Compound | Microsporum canis (µg/mL) | Trichophyton mentagrophytes (µg/mL) | Reference |

| Clioquinol | 0.250 | 0.500 | [2] |

| 8-hydroxy-5-quinolinesulfonic acid | 128 | 64 | [2] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 256 | 256 | [2] |

| Compound 10 (5-triazole-8-hydroxyquinoline) | 0.5 - 16 | 0.5 - 16 | [11] |

Table 3: Minimum Fungicidal Concentration (MFC) of 8-Hydroxyquinoline Derivatives against Cryptococcus Species

| Compound | Cryptococcus neoformans (µg/mL) | Reference |

| PH265 | - | [12] |

| PH276 | - | [12] |

Note: MFC data for some compounds was not explicitly available in the provided search results.

Experimental Protocols

Sorbitol Protection Assay

This assay is employed to determine if a compound targets the fungal cell wall.

-

Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension is prepared in RPMI 1640 medium and adjusted to a specific cell density (e.g., 10^3 CFU/mL).

-

Compound Preparation: The test compound (e.g., an 8-hydroxyquinoline derivative) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Assay Setup: A parallel set of microtiter plates is prepared. One set contains only the serially diluted compound, while the other set contains the serially diluted compound in RPMI 1640 medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.

-

Inoculation and Incubation: Both sets of plates are inoculated with the fungal suspension and incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound acts on the fungal cell wall.[1]

Cellular Leakage Assay

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.

-

Fungal Cell Preparation: Fungal cells are grown in a suitable broth medium to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed with a buffer (e.g., PBS), and resuspended in the same buffer to a defined cell density.

-

Treatment: The fungal cell suspension is treated with the test compound at its MIC. A negative control (untreated cells) and a positive control (e.g., a known membrane-disrupting agent like amphotericin B or SDS) are included.

-

Incubation and Sampling: The suspensions are incubated at an appropriate temperature with gentle agitation. Aliquots are taken at various time points (e.g., 0, 6, 24, 48 hours).

-

Measurement of Leakage: The collected aliquots are centrifuged to pellet the cells. The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in the absorbance at 260 nm over time indicates the leakage of nucleic acids and other UV-absorbing materials from the cytoplasm, signifying membrane damage.[2]

Ergosterol Binding Assay

This assay is used to determine if an antifungal compound directly interacts with ergosterol in the fungal membrane.

-

MIC Determination (Baseline): The MIC of the test compound against the target fungal strain is determined using a standard broth microdilution method.

-

MIC Determination with Exogenous Ergosterol: The broth microdilution assay is repeated, but this time the RPMI 1640 growth medium is supplemented with various concentrations of exogenous ergosterol (e.g., 50-250 µg/mL).

-

Analysis: The MICs obtained in the presence and absence of exogenous ergosterol are compared. If the compound's activity is a result of binding to ergosterol, the presence of external ergosterol will competitively inhibit this binding, leading to a significant increase in the MIC. If the MIC does not change, it suggests that the compound's mechanism of action is not primarily through direct binding to ergosterol.[1]

Visualizations of Mechanisms and Workflows

Caption: Overview of this compound's multifaceted antifungal mechanism of action.

Caption: Experimental workflow for the Sorbitol Protection Assay.

Caption: Experimental workflow for the Cellular Leakage Assay.

References

- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imjst.org [imjst.org]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Quinosol (8-Hydroxyquinoline Sulfate)

Abstract

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a versatile heterocyclic compound with a long history of use as an antiseptic and disinfectant. While its antimicrobial properties are well-established, emerging research has unveiled a broader spectrum of biological activities, positioning this compound and its derivatives as compounds of significant interest for drug development. This technical guide provides an in-depth review of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory effects. The primary mechanisms of action, including metal chelation and modulation of critical signaling pathways, are detailed. This document summarizes quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and presents visual diagrams of its molecular interactions to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline (8-HQ), the active component of this compound, is a small, planar, and lipophilic molecule known for its potent ability to chelate metal ions. This compound, also known as 8-hydroxyquinoline sulfate or oxyquinoline sulfate, is a pale yellow crystalline powder that is soluble in water. This solubility enhances its utility in various formulations. Historically, this compound has been widely employed in agriculture as a fungicide to control diseases like grey mold and in pharmaceuticals as a topical antiseptic and preservative. Its biological activities are largely attributed to the 8-hydroxyquinoline moiety, which is considered a "privileged scaffold" in medicinal chemistry due to its capacity to interact with a wide range of biological targets.

Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through several distinct mechanisms, with metal chelation being the most prominent. For the broader class of related quinolone antibiotics, direct enzyme inhibition is the primary mode of action.

Metal Chelation

The defining mechanism for 8-hydroxyquinoline's bioactivity is its function as a powerful chelating agent. The nitrogen atom in the quinoline (B57606) ring and the oxygen of the hydroxyl group at the 8-position form a stable pincer-like configuration that binds to divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This action is fundamental to its antimicrobial effects, as it sequesters trace metals essential for the survival and enzymatic function of microorganisms, thereby inhibiting their growth. In the context of anticancer activity, this chelation ability is also crucial. The formation of lipophilic metal-8-HQ complexes allows for the transport of these ions across cell membranes, disrupting cellular metal homeostasis and triggering events like DNA damage and apoptosis.

Quinosol: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, known chemically as 8-hydroxyquinoline (B1678124) sulfate (B86663), is a potent antiseptic, disinfectant, and chelating agent with a wide range of applications in pharmaceuticals, agriculture, and analytical chemistry.[1][2] Its biological activity stems from the properties of its core component, 8-hydroxyquinoline, a heterocyclic aromatic organic compound. This technical guide provides an in-depth overview of the synthesis pathways of this compound, its key chemical properties, and detailed experimental protocols for its preparation and analysis.

Chemical Properties of this compound

This compound is a pale yellow to yellow crystalline powder with a slight saffron-like odor.[1] It is the sulfate salt of 8-hydroxyquinoline.[2] The compound is soluble in water and exhibits properties typical of an acidic salt derived from an amine and a phenol, allowing it to neutralize bases.[1] Its ability to act as a strong chelating agent for various metal ions is a key feature of its biological and analytical applications.[1][2]

| Property | Value | Reference |

| IUPAC Name | quinolin-1-ium-8-ol;sulfate | [1] |

| Synonyms | 8-Hydroxyquinoline sulfate, Chinosol, Oxine Sulfate | [2] |

| Molecular Formula | C₁₈H₁₆N₂O₆S | [1] |

| Molecular Weight | 388.4 g/mol | [1][2] |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| CAS Number | 134-31-6 | [2] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the synthesis of 8-hydroxyquinoline, followed by its conversion to the sulfate salt. The most common and economically viable method for producing 8-hydroxyquinoline is the Skraup synthesis.

8-Hydroxyquinoline Synthesis via Skraup Reaction

The Skraup synthesis involves the reaction of o-aminophenol and glycerol (B35011) in the presence of an oxidizing agent (o-nitrophenol) and a dehydrating agent (concentrated sulfuric acid).[3][4] Anhydrous copper sulfate and calcium oxide can be added to absorb water and improve the efficiency of the reaction.[5]

Caption: Skraup synthesis pathway for 8-hydroxyquinoline.

Conversion to this compound (8-Hydroxyquinoline Sulfate)

8-hydroxyquinoline is then reacted with sulfuric acid to form the sulfate salt, this compound. This is a straightforward acid-base reaction.

Caption: Formation of this compound from 8-hydroxyquinoline.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Method)

This protocol is adapted from established synthesis methods.[3][4][5]

Materials:

-

o-Aminophenol

-

Anhydrous glycerol

-

o-Nitrophenol

-

Concentrated sulfuric acid

-

Anhydrous copper sulfate (optional)

-

Calcium oxide (optional)

-

Sodium hydroxide (B78521) solution (40%) or Potassium hydroxide solution (20%)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and condenser, add o-aminophenol, anhydrous glycerol, and o-nitrophenol.

-

With vigorous stirring, slowly add concentrated sulfuric acid. If using, add anhydrous copper sulfate and calcium oxide.

-

Heat the mixture to 70-90°C and maintain this temperature for 5 hours with continuous stirring. The reaction is exothermic and should be controlled.

-

After the reaction is complete, allow the mixture to cool.

-

Carefully neutralize the reaction mixture to a pH of 7-8 using a sodium hydroxide or potassium hydroxide solution.

-

The crude 8-hydroxyquinoline will precipitate out of the solution.

-

Isolate the crude product by filtration.

-

Purify the crude 8-hydroxyquinoline by recrystallization from ethanol to obtain the pure product.

Preparation of this compound (8-Hydroxyquinoline Sulfate)

Materials:

-

Purified 8-hydroxyquinoline

-

Sulfuric acid

Procedure:

-

Dissolve the purified 8-hydroxyquinoline in a suitable solvent.

-

Stoichiometrically add sulfuric acid to the solution while stirring.

-

The 8-hydroxyquinoline sulfate (this compound) will precipitate.

-

Isolate the precipitate by filtration and dry appropriately.

Biological Activity and Applications

This compound's primary biological activities are as an antiseptic and antifungal agent.[1] It is effective against a variety of pathogens, including bacteria and fungi, making it useful in agriculture for controlling fungal diseases in crops.[1] In pharmaceuticals, it is used in topical formulations for its antiseptic properties.[2] The mechanism of action is largely attributed to the ability of 8-hydroxyquinoline to chelate essential metal ions, thereby disrupting microbial metabolism.

Experimental Workflow for Antimicrobial Susceptibility Testing

The antimicrobial properties of this compound can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination of this compound.

References

- 1. Buy this compound [smolecule.com]

- 2. 8-Hydroxyquinoline Sulfate - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

Quinosol and its Derivatives: A Technical Guide for Scientific Research and Drug Development

An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of 8-Hydroxyquinoline (B1678124) Analogs

Introduction

Quinosol, also known as 8-hydroxyquinoline, and its extensive family of derivatives represent a class of heterocyclic compounds with a rich history and a continually expanding presence in scientific literature.[1][2][3] Renowned for their potent and diverse biological activities, these compounds have garnered significant attention from researchers in medicinal chemistry, pharmacology, and materials science.[4][5] The core 8-hydroxyquinoline scaffold, a bicyclic structure composed of a pyridine (B92270) ring fused to a phenol, serves as a versatile platform for chemical modification, leading to a vast array of derivatives with fine-tuned properties.[1] This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their applications in drug development. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Mechanism of Action

The biological activities of this compound and its derivatives are multifaceted and often depend on the specific structural modifications of the parent molecule. However, two primary mechanisms underpin many of their observed effects: metal ion chelation and inhibition of key cellular enzymes.

Metal Ion Chelation and Antimicrobial Activity: A hallmark of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent, forming stable complexes with various metal ions.[6] This property is central to its well-documented antimicrobial and antifungal activities.[7][8] By sequestering essential metal ions, such as copper (II), these compounds can disrupt crucial enzymatic processes within microbial cells, leading to growth inhibition and cell death.[7][8] The formation of these metal complexes can also facilitate the transport of the active agent across cell membranes.

Inhibition of DNA Gyrase and Topoisomerase IV: Certain this compound derivatives, particularly those belonging to the quinolone class of antibiotics, exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[9][12]

Anticancer Mechanisms and Signaling Pathways: The anticancer properties of 8-hydroxyquinoline derivatives are attributed to a broader range of mechanisms that often involve the modulation of critical signaling pathways. These include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][13] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[14] The modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, is also a key aspect of the intrinsic pathway.[15][16][17][18]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several 8-hydroxyquinoline derivatives have been shown to inhibit this pathway, thereby impeding cancer cell progression.[19]

-

Induction of Endoplasmic Reticulum (ER) Stress: Some derivatives can induce ER stress, leading to the unfolded protein response (UPR). Prolonged or excessive ER stress can trigger apoptosis.[12]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of certain 8-hydroxyquinoline derivatives has been linked to their ability to modulate these pathways.[12][20][21][22][23]

-

Generation of Reactive Oxygen Species (ROS): The chelation of metal ions, particularly copper, can lead to the generation of reactive oxygen species (ROS) within cancer cells.[10][24] Elevated levels of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic cell death.[10][24]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and microbial strains. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Derivative | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol | 5-chloro-7-iodo | MCF-7 (Breast) | 12.5 | [19] |

| Nitroxoline | 5-nitro | A549 (Lung) | 8.7 | [19] |

| Compound 1 | 2-methyl, 5,7-dibromo | A549 (Lung) | 5.8 | [19] |

| Compound 2 | 2-methyl, 5,7-dichloro | A549 (Lung) | 2.2 | [19] |

| YLN1 | [Pt(QCl)Cl₂]·CH₃OH | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [25] |

| YLN2 | [Pt(QBr)Cl₂]·CH₃OH | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [25] |

| 8-hydroxy-2-quinolinecarbaldehyde | 2-carbaldehyde | Hep3B (Hepatocellular) | 6.25 ± 0.034 µg/mL | [24] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| PH265 | Candida auris | 1 | [1] |

| PH265 | Cryptococcus neoformans | 0.5 | [1] |

| PH276 | Candida auris | 8 | [1] |

| PH276 | Cryptococcus neoformans | 4 | [1] |

| Clioquinol | Candida spp. | 0.031–2 | [2] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 | [2] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 | [2] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

General Procedure for Skraup Synthesis of 8-Hydroxyquinoline:

The Skraup synthesis is a widely used method for preparing the 8-hydroxyquinoline core.[4]

-

Catalyst Preparation: Dissolve nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature. Slowly add glacial acetic acid and continue stirring to obtain the catalyst solution.[4]

-

Reaction Mixture: In a reaction vessel, combine o-aminophenol, anhydrous glycerol, and o-nitrophenol.[4]

-

Reaction: Vigorously stir the mixture and add the prepared catalyst. Maintain the temperature at 70 °C and continue stirring for 5 hours.[4]

-

Work-up: After the reaction is complete, adjust the pH to 7 with a 40% sodium hydroxide (B78521) solution.[4]

-

Purification: Perform steam distillation to obtain the crude 8-Hydroxyquinoline.[4]

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 72 hours).[1] Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 450 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][11][26]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[3]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).[3]

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).[11]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][26]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their diverse mechanisms of action, coupled with the tunability of their chemical structures, make them attractive candidates for addressing a wide range of diseases, from bacterial infections to cancer. The information presented in this technical guide, including the quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and drug development professionals working with this remarkable class of compounds. Further exploration of structure-activity relationships and the elucidation of novel molecular targets will undoubtedly pave the way for the development of next-generation therapies based on the 8-hydroxyquinoline scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | Scilit [scilit.com]

- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 23. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. microbe-investigations.com [microbe-investigations.com]

The Antimicrobial Spectrum of Quinosol: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Quinosol, chemically known as 8-hydroxyquinoline (B1678124) sulfate, is a versatile compound with a long history of use as an antiseptic, disinfectant, and preservative.[1][2][3] Its broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and certain viruses, continues to make it a subject of interest for researchers and drug development professionals.[4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound and its parent compound, 8-hydroxyquinoline (8-HQ), with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The following tables summarize the reported MIC values against various bacterial and fungal species.

Table 1: Antibacterial Spectrum of 8-Hydroxyquinoline and its Derivatives

| Bacterial Species | Strain | Compound | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | (Multiple Strains) | 8-Hydroxyquinoline | - | 16.0–32.0 | [6][7] |

| Staphylococcus aureus | (MRSA) | Fe(8-hq)₃ | 4.0 | - | [8] |

| Mycobacterium tuberculosis | Replicating | 8-Hydroxyquinoline Series | - | Varies | [9] |

| Escherichia coli | K99 | Halquinol | 4.0 | - | [10] |

| Salmonella gallinarum | - | Halquinol | 4.0 | - | [10] |

Table 2: Antifungal Spectrum of 8-Hydroxyquinoline and its Derivatives

| Fungal Species | Strain | Compound | MIC (µg/mL) | Reference |

| Candida spp. | (Multiple Species) | 8-Hydroxyquinoline Derivatives | 0.5 - 8.0 | [11] |

| Candida albicans | ATCC 18804 | Clioquinol (B1669181) | 0.031–0.5 | [12] |

| Candida glabrata | - | Clioquinol | - | [12] |

| Candida tropicalis | - | Clioquinol | - | [12] |

| Cryptococcus neoformans | - | PH265, PH276 | 0.5 - 8.0 | [11] |

| Cryptococcus gattii | - | PH265, PH276 | 0.5 - 8.0 | [11] |

| Dermatophytes | (Multiple Species) | Clioquinol | 0.5 - 2.0 | [12] |

It is important to note that the activity of 8-hydroxyquinoline can be significantly influenced by the presence of metal ions, particularly copper, which can potentiate its antimicrobial effects.[9]

Antiviral Activity

While less extensively studied than its antibacterial and antifungal properties, this compound and other quinoline (B57606) derivatives have demonstrated antiviral activity against a range of viruses.[4][13] Some fluoroquinolones, a class of antibiotics structurally related to quinolines, have shown efficacy against vaccinia virus and papovaviruses.[13] Furthermore, certain quinoline derivatives have been investigated for their activity against HIV, with a proposed mechanism involving the inhibition of Tat-TAR interaction.[13] More recently, quinazolinone compounds, which share a core structure with quinolines, have shown potent antiviral activity against Zika and Dengue viruses.[14]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted and depends on the target organism. The primary mechanisms are detailed below.

Bacterial Mechanisms of Action

The antibacterial effect of 8-hydroxyquinoline is largely attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism.[2] This chelation can interfere with enzymes that require metal cofactors for their function.

A more complex, copper-dependent mechanism has been elucidated for Mycobacterium tuberculosis. In this pathway, 8-hydroxyquinolines act as copper ionophores, transporting copper ions across the bacterial cell membrane. This leads to an increase in intracellular copper concentration, which in turn catalyzes the production of reactive oxygen species (ROS) through Fenton-like reactions, causing significant cellular damage and death.[9]

Copper-dependent mechanism of 8-hydroxyquinoline in bacteria.

For the broader class of quinolone antibiotics, the primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15][16][17][18] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[16][18]

Mechanism of action of quinolone antibiotics.

Fungal Mechanism of Action

The antifungal activity of 8-hydroxyquinoline derivatives involves a different set of targets. Studies on Candida spp. and dermatophytes have shown that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[19][20] This disruption of cellular barriers leads to leakage of intracellular components and ultimately, fungal cell death. Some derivatives, like clioquinol, have also been observed to inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor.[19]

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial susceptibility of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[21][22]

1. Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

-

Dispense a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

3. Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar (B569324) medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

-

Add a standardized volume of the prepared inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 16-24 hours).

5. Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound in which no visible growth is observed.[5]

Workflow for MIC determination by broth microdilution.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the agent through an agar medium.[21][22]

1. Preparation of Agar Plates and Inoculum:

-

Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Prepare a standardized microbial inoculum as described for the broth microdilution method.

-

Evenly spread the inoculum over the surface of the agar plate to create a lawn of bacteria.

2. Creation of Wells and Application of Compound:

-

Use a sterile cork borer or pipette tip to create uniform wells in the agar.

-

Add a defined volume of the this compound solution (at a known concentration) into each well.

3. Incubation and Measurement:

-

Incubate the plates under appropriate conditions.

-

The antimicrobial agent will diffuse from the well into the agar, creating a concentration gradient.

-

If the microorganism is susceptible, a clear zone of no growth will appear around the well.

-

The diameter of this zone of inhibition is measured to assess the extent of antimicrobial activity.

Conclusion

This compound (8-hydroxyquinoline sulfate) and its parent compound, 8-hydroxyquinoline, possess a broad and potent antimicrobial spectrum. Their activity against a diverse range of bacteria and fungi is well-documented, with emerging evidence of antiviral properties. The primary mechanisms of action, involving metal chelation, disruption of cellular homeostasis, and targeting of essential enzymes, provide multiple avenues for its antimicrobial efficacy. The standardized experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and its derivatives as valuable therapeutic agents in the ongoing battle against infectious diseases.

References

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. ams.usda.gov [ams.usda.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. mdpi.com [mdpi.com]

- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijcmas.com [ijcmas.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Assessment of antimicrobial activity [protocols.io]

Toxicological Profile of Quinosol in Laboratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Quinosol (Oxyquinoline sulfate (B86663), 8-hydroxyquinoline (B1678124) sulfate) in various laboratory models. The information is compiled from a range of preclinical studies, including acute, sub-chronic, and chronic toxicity assessments, as well as investigations into its genotoxic, carcinogenic, and reproductive and developmental effects. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Executive Summary

This compound, a compound with a history of use as a topical antiseptic and preservative, exhibits a multifaceted toxicological profile in laboratory animals. Acute toxicity studies indicate moderate toxicity upon oral and parenteral administration. Sub-chronic and chronic studies in rodents have identified the liver and kidneys as potential target organs. While long-term carcinogenicity bioassays in rats and mice have not provided clear evidence of carcinogenicity, some studies on related quinoline (B57606) compounds have raised concerns. Genotoxicity assays have yielded mixed results, with some evidence of mutagenic potential in vitro and in vivo. Data on reproductive and developmental toxicity are limited for this compound itself, but studies on related compounds suggest the potential for adverse effects. Mechanistic studies point towards metal chelation, induction of oxidative stress, and apoptosis as key events in this compound-induced toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric used to express acute toxicity.

Quantitative Data: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 1200 - 1250 | [1][2][3] |

| Mouse | Oral | 500 | [2] |

| Rat | Dermal | >4000 | [2][3] |

| Mouse | Intraperitoneal | 48 | [1] |

Observations: In rodents, oral administration of high doses of 8-hydroxyquinoline has been reported to cause central nervous system effects, including confusion, respiratory difficulty, paralysis, and violent convulsions.[1]

Experimental Protocol: Acute Oral Toxicity (LD50 Determination)

This protocol is based on the OECD 425 guideline for acute oral toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Female (generally considered more sensitive)

-

Age: 8-12 weeks

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatization for at least 5 days is required.

Materials:

-

This compound (analytical grade)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Syringes

-

Animal balance

Procedure:

-

Fasting: Animals are fasted overnight (with access to water) prior to dosing.

-

Dose Preparation: this compound is suspended in the vehicle to achieve the desired concentrations.

-

Administration: A single dose of the test substance is administered by oral gavage. The volume should not exceed 10 mL/kg of body weight. A control group receives the vehicle only.

-

Dose Selection (Up-and-Down Procedure):

-

A starting dose is selected based on available data (e.g., 175 mg/kg).

-

A single animal is dosed.

-

If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg).

-

If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

-

This process is continued until the criteria for stopping are met, typically after a series of reversals in outcome (survival/death) are observed.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and changes in body weight for at least 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any visible abnormalities in organs and tissues.

Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure.

Quantitative Data: Chronic Toxicity of 8-Hydroxyquinoline (2-Year Feed Study)

A two-year feeding study was conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[4]

| Species | Sex | Dose (ppm in feed) | Estimated Daily Dose (mg/kg) | Key Observations |

| Rat | Male | 1500 | 73 | Slight decrease in mean body weight. |

| 3000 | 143 | Slight decrease in mean body weight; decreased feed consumption. | ||

| Rat | Female | 1500 | 89 | Slight decrease in mean body weight. |

| 3000 | 166 | Slight decrease in mean body weight; decreased feed consumption. | ||

| Mouse | Male | 1500 | 217 | Slight decrease in mean body weight. |

| 3000 | 396 | Slight decrease in mean body weight; decreased feed consumption. | ||

| Mouse | Female | 1500 | 349 | Slight decrease in mean body weight. |

| 3000 | 619 | Slight decrease in mean body weight; decreased feed consumption. |

Note: No significant compound-related gross or microscopic pathologic effects were observed in either species in the 13-week or 2-year studies.[4]

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study

This protocol is based on the OECD 408 guideline.

Objective: To determine the toxic effects of this compound following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Age: Young adults (approximately 6-8 weeks old at the start of dosing)

-

Group Size: At least 10 animals per sex per group

Procedure:

-

Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The highest dose should induce some toxicity but not mortality.

-

Administration: The test substance is administered daily by oral gavage or in the diet for 90 days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin, hematocrit) and clinical chemistry parameters (e.g., liver enzymes, kidney function tests).

-

Urinalysis: Urine is collected for analysis of parameters such as volume, pH, specific gravity, and the presence of protein, glucose, and cells.

-

Pathology: All animals are subjected to a full gross necropsy. Organ weights (e.g., liver, kidneys, brain, spleen, heart, gonads) are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

-

NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material. Carcinogenicity studies evaluate the tumor-forming potential of a substance after long-term exposure.

Genotoxicity

-

Ames Test: 8-Hydroxyquinoline sulfate has tested positive in Salmonella typhimurium mutagenicity tests.

-

Micronucleus Test: In a mouse bone marrow micronucleus assay, 8-hydroxyquinoline induced a statistically significant increase in micronucleated normochromatic erythrocytes, indicating a potential for chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the OECD 471 guideline.[5]

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (for metabolic activation)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation: Overnight cultures of the bacterial strains are prepared. The test substance is dissolved in a suitable solvent.

-

Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a tube with molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

In a 2-year NTP bioassay, 8-hydroxyquinoline was administered in the feed to rats and mice.[4]

-

Rats: There was a positive trend for C-cell adenomas/carcinomas of the thyroid gland in male rats at the high dose, but the incidence was not statistically significant compared to controls. A marginal increase in alveolar/bronchiolar adenomas or carcinomas was also observed in high-dose male rats. These findings were not considered to be related to the administration of 8-hydroxyquinoline.[4]

-

Mice: No evidence of carcinogenic activity was observed in male or female mice.[4]

Quantitative Data: Tumor Incidence in 2-Year NTP Bioassay of 8-Hydroxyquinoline

| Species | Sex | Dose (ppm) | Thyroid C-cell Adenomas/Carcinomas | Alveolar/Bronchiolar Adenomas or Carcinomas |

| Rat | Male | 0 | 1/50 | 0/50 |

| 1500 | 1/49 | 3/50 | ||

| 3000 | 6/47 | 4/50 |

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are limited. However, some quinoline derivatives have been shown to have adverse effects. Prolonged exposure to 8-hydroxyquinoline has been linked to developmental and reproductive toxicity in animals.[6]

Experimental Protocol: Developmental Toxicity Study

This protocol is based on the OECD 414 guideline.[7]

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Animal Model:

-

Species: Rabbit (New Zealand White)

-

Sex: Pregnant females

-

Group Size: At least 20 pregnant females per group

Procedure:

-

Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity.

-

Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before cesarean section (gestation day 18).

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Cesarean Section: On gestation day 29, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

NOAEL Determination: NOAELs are determined for both maternal and developmental toxicity.

Mechanism of Action

The toxic effects of this compound are thought to be mediated through several mechanisms, primarily related to its ability to chelate metals and induce cellular stress.

Calpain-Calpastatin Signaling Pathway

8-Hydroxyquinoline and its derivatives may induce neurotoxicity by disrupting calcium homeostasis, leading to the activation of calpain, a calcium-dependent protease. Overactivation of calpain can lead to the degradation of cellular components and ultimately cell death.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. mdpi.com [mdpi.com]

- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Quinosol as a Chelating Agent in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a potent chelating agent with a broad spectrum of biological activities, including well-established antiseptic and disinfectant properties.[1][2][3] Its mechanism of action is intrinsically linked to its ability to form stable complexes with a variety of metal ions, thereby influencing numerous biological processes. This technical guide provides an in-depth exploration of this compound's role as a chelating agent in biological systems. It summarizes key quantitative data on its metal ion affinity, details experimental protocols for its characterization and biological evaluation, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Chemistry of this compound Chelation

This compound, as the sulfate salt of 8-hydroxyquinoline (8-HQ), acts as a monoprotic bidentate chelating agent.[1][4] The 8-hydroxyquinoline molecule possesses two donor atoms, the phenolic oxygen and the heterocyclic nitrogen, which participate in the formation of a stable five-membered ring structure with a metal ion.[2][5] This chelation process effectively sequesters the metal ion, altering its bioavailability and reactivity within a biological system.[6] The stability of these metal complexes is a critical determinant of this compound's biological effects.

Stability of this compound-Metal Complexes

The affinity of this compound for various metal ions can be quantified by its stability constants (log K). These constants represent the equilibrium for the formation of the metal-ligand complex in solution.[7] A higher log K value indicates a more stable complex.[8] The following table summarizes the stability constants of 8-hydroxyquinoline with several biologically relevant metal ions. It is important to note that these values are influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.[9][10]

| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Experimental Conditions |

| Cu(II) | log K₁ = 13.29, log K₂ = 12.28 | log β₂ = 25.57 | 20°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄ |

| Ni(II) | log K₁ = 11.54, log K₂ = 10.13 | log β₂ = 21.67 | 20°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄ |

| Co(II) | log K₁ = 10.65, log K₂ = 9.55 | log β₂ = 20.20 | 20°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄ |

| Zn(II) | log K₁ = 10.97, log K₂ = 10.03 | log β₂ = 21.00 | 20°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄ |

| Fe(III) | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | log β₃ = 33.8 | 25°C, aqueous solution |

| Mn(II) | log K₁ = 8.0, log K₂ = 7.3 | log β₂ = 15.3 | 25°C, aqueous solution |

| Mg(II) | log K₁ = 6.9, log K₂ = 5.9 | log β₂ = 12.8 | 20°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄ |

| Ca(II) | log K₁ = 4.8 | - | 25°C, aqueous solution |

Data compiled from multiple sources.[5][6][9][10][11][12][13][14][15][16][17]

Experimental Protocols for Characterizing this compound Chelation

The interaction between this compound and metal ions can be investigated through various analytical techniques.

Potentiometric Titration

This method is used to determine the stability constants of metal complexes by monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a strong base.[6][11]

Protocol:

-

Solution Preparation:

-

Prepare a standardized solution of this compound (8-hydroxyquinoline sulfate) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility of the complexes).[9]

-

Prepare standardized solutions of the metal salts of interest (e.g., chlorides or perchlorates).

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare a solution of a strong acid (e.g., HClO₄) to lower the initial pH.

-

Maintain a constant ionic strength in all solutions using an inert salt (e.g., NaClO₄).[9]

-

-

Titration Procedure:

-

In a thermostated vessel, pipette a known volume of the this compound solution and the strong acid.

-

In a separate experiment, add a known volume of the metal salt solution to the this compound and acid mixture.

-

Titrate the solutions with the standardized strong base, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added to generate titration curves.

-

The proton-ligand and metal-ligand formation constants can be calculated from the displacement of the titration curves in the presence and absence of the metal ion.[6]

-

Spectrophotometric Analysis (Job's Method of Continuous Variation)

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex.[18][19][20][21]

Protocol:

-

Solution Preparation:

-

Prepare equimolar solutions of this compound and the metal salt in a suitable buffer.

-

-

Mixing Series:

-

Prepare a series of solutions where the total molar concentration of this compound and the metal ion is constant, but the mole fraction of each component varies.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-Quinosol complex.[12]

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined by the mole fraction at which the maximum absorbance is observed.[18]

-

Biological Implications of this compound's Chelating Activity

The ability of this compound to chelate essential metal ions is fundamental to its biological effects, particularly its antimicrobial and cytotoxic properties.

Antimicrobial Mechanism

This compound's antimicrobial activity is multifaceted and largely attributed to its interaction with metal ions. Two primary mechanisms are proposed:

-

Deprivation of Essential Metals: this compound can sequester essential metal ions, such as iron, zinc, and manganese, from the microbial environment, thereby inhibiting the function of metalloenzymes crucial for microbial growth and metabolism.[22]

-

Formation of Toxic Complexes: The metal-Quinosol complex itself can be more toxic than the free ligand. The increased lipophilicity of the complex can facilitate its transport across microbial cell membranes, leading to intracellular disruption.[5]

Modulation of Signaling Pathways: The Calpain-Calpastatin System

Emerging evidence suggests that 8-hydroxyquinoline and its derivatives can influence intracellular signaling cascades. One such pathway is the calpain-calpastatin system, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Calpains are calcium-dependent proteases, and their activity is tightly regulated by their endogenous inhibitor, calpastatin. Dysregulation of this system is implicated in various pathologies, including neurodegenerative diseases.

The interaction of this compound with metal ions, particularly calcium, may indirectly affect the activation of calpains. Furthermore, the downstream effects of this compound-induced cellular stress could also modulate the expression levels of both calpain and calpastatin.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

4.1.1. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[23]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[23]

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: Measure the diameter of the zone of inhibition around each disk.

4.1.2. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Protocol:

-

Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

Investigating the Effect of this compound on the Calpain-Calpastatin Pathway in SH-SY5Y Neuroblastoma Cells

This experimental workflow outlines the steps to assess the impact of this compound on a relevant cell line.

4.2.1. Cell Culture and Treatment

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein extraction).

-

Treat the cells with varying concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include an untreated control.

4.2.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[14][24]

Protocol:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.2.3. Calpain Activity Assay

This fluorometric assay measures the activity of calpain in cell lysates.[3][25]

Protocol:

-

Lyse the treated and control cells using a specific extraction buffer that preserves calpain activity.[3]

-

Determine the protein concentration of the lysates.

-

Incubate a portion of the lysate with a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[3]

-

Calpain activity can be expressed as relative fluorescence units per microgram of protein.

4.2.4. Western Blot Analysis for Calpain and Calpastatin

This technique is used to determine the protein expression levels of calpain and calpastatin.[18][26]

Protocol:

-

Extract total protein from treated and control cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for calpain and calpastatin.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound's potent chelating ability is a cornerstone of its diverse biological activities. The formation of stable complexes with a range of metal ions directly impacts microbial viability and can modulate critical cellular signaling pathways. This technical guide provides a foundational understanding of this compound's chelating properties, supported by quantitative data and detailed experimental protocols. The provided workflows and visualizations serve as a practical resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this versatile compound. Further investigation into the precise molecular targets of this compound-metal complexes and their effects on other biological pathways will be crucial in fully elucidating its mechanism of action and expanding its applications in medicine and biotechnology.

References

- 1. Calpain-Glo™ Protease Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 4. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. bio-rad.com [bio-rad.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Chelators as Antineuroblastomas Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 16. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. physiology.elte.hu [physiology.elte.hu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Degradation Pathways of Quinosol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124) (also known as oxyquinoline sulfate), is a compound with a long history of use as an antiseptic, disinfectant, and fungicide.[1] Its wide-ranging applications, from agriculture to cosmetics, necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation of this compound in the environment. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and sustainable use of this compound.

The environmental degradation of a chemical compound is a complex process influenced by a multitude of factors, including microbial activity, sunlight, pH, and temperature. These processes can lead to the transformation of the parent compound into various intermediate products, which may have different toxicological profiles. A complete understanding of these degradation pathways is therefore crucial for predicting the environmental persistence, bioavailability, and potential impact of this compound and its byproducts.